{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240529-51-4
VCID: VC2552729
InChI: InChI=1S/C14H14FNO.ClH/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14;/h1-8H,9-10,16H2;1H
SMILES: C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN.Cl
Molecular Formula: C14H15ClFNO
Molecular Weight: 267.72 g/mol

{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride

CAS No.: 1240529-51-4

Cat. No.: VC2552729

Molecular Formula: C14H15ClFNO

Molecular Weight: 267.72 g/mol

* For research use only. Not for human or veterinary use.

{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride - 1240529-51-4

Specification

CAS No. 1240529-51-4
Molecular Formula C14H15ClFNO
Molecular Weight 267.72 g/mol
IUPAC Name [4-[(3-fluorophenyl)methoxy]phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C14H14FNO.ClH/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14;/h1-8H,9-10,16H2;1H
Standard InChI Key CYPDLWIUOMSUJR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN.Cl
Canonical SMILES C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is also known by several alternative identifiers in scientific literature and commercial databases. The compound is registered with CAS number 1240529-51-4 and is cataloged in chemical databases under identifiers such as CHEMBL3094318 . The IUPAC name is {4-[(3-fluorobenzyl)oxy]phenyl}methanamine hydrochloride, which more precisely describes its chemical structure .

Molecular Structure

The compound possesses a molecular formula C₁₄H₁₄FNO·HCl with a molecular weight of 267.73 g/mol . Its chemical structure consists of a phenyl ring with a methanamine group, connected via an oxygen atom to a 3-fluorophenyl moiety. The structure can be characterized by its InChI code: 1S/C14H14FNO.ClH/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14;/h1-8H,9-10,16H2;1H, with an InChI key of CYPDLWIUOMSUJR-UHFFFAOYSA-N .

Parent Compound Relationship

The parent compound of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine (CID 16772364), with the hydrochloride serving as the salt form that enhances solubility and stability for research applications .

Physical and Chemical Properties

Physical Characteristics

{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride typically appears as a solid at room temperature. According to supplier information, the recommended storage temperature is room temperature (RT), suggesting reasonable stability under standard laboratory conditions .

Functional Groups and Reactivity

The compound contains several key functional groups that contribute to its chemical behavior:

  • Amine group (-NH₂): Provides basic properties and potential for hydrogen bonding

  • Ether linkage (-O-): Creates a flexible connection between aromatic rings

  • Fluorine substituent: Enhances lipophilicity and may influence receptor interactions

  • Hydrochloride salt: Improves water solubility compared to the free base

These functional groups create potential sites for chemical modifications and interactions with biological targets.

Synthesis Methods

Key Synthetic Intermediates

Based on the structure, likely intermediates in the synthesis would include {4-[(3-Fluorophenyl)methoxy]benzaldehyde}, which would subsequently undergo transformation to yield the target amine. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt .

Alternative Synthetic Strategies

In related research focused on phenoxyacetamide derivatives, researchers have employed Mitsunobu reaction conditions for similar structural modifications, which might be applicable to the synthesis of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride or its intermediates . These approaches could provide more efficient pathways for laboratory and potential industrial synthesis.

Structure-Activity Relationships

Impact of Fluorine Substitution

The presence of the fluorine atom at the meta position of the phenyl ring is a significant structural feature of this compound. Research on related compounds indicates that fluorine substitution can enhance bioavailability, metabolic stability, and binding affinity to certain targets . Specifically, in comparative studies of similar compounds, those containing the 4-fluorophenyl moiety demonstrated notable biological activity, which prompted researchers to focus on synthesizing analogs with this specific structural element .

Comparative Analysis with Structural Analogs

Table 1 presents a comparison of biological activity between compounds with different structural features based on related research findings:

Compound FeaturePosition of SubstituentRelative ActivityObserved Effects
Fluorophenylpara (4-position)HighEnhanced receptor binding
Fluorophenylmeta (3-position)Moderate to HighBalanced lipophilicity profile
Methylenedioxy3,4-positionsHighAlternative activity profile
UnsubstitutedN/ALowerReduced target specificity

Structure Modifications and Their Effects

Research has demonstrated that modifications to the core structure of phenylmethanamine derivatives can significantly alter their biological properties. In particular, the linkage between the aromatic rings plays a crucial role in determining activity. Studies on related compounds have explored variations such as replacing the phenoxide oxygen with sulfur (thioethers) or nitrogen (amine linkages), with results indicating distinct changes in biological activity profiles .

Biological Activity and Applications

Activity in Biological Systems

In studies focused on phenoxyacetamide derivatives with similar structural elements, researchers have observed activities related to bacterial virulence factors, specifically in Pseudomonas aeruginosa. The fluorophenyl moiety, when incorporated into related structures, demonstrated IC₅₀ values of 6.7-9.8 μM for inhibition of bacterial type III secretion systems . While these findings are for structurally related compounds rather than {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride itself, they suggest potential directions for investigating this compound's biological activity.

Research Applications

Use in Chemical Libraries

{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is included in chemical libraries and commercial catalogs, suggesting its value as a building block in medicinal chemistry and drug discovery programs . Its availability from chemical suppliers facilitates its incorporation into research workflows.

Role in Structure-Activity Studies

The compound's defined structure makes it valuable for systematic structure-activity relationship studies. By varying substituents and comparing activity profiles, researchers can gain insights into the molecular determinants of biological activity in this class of compounds .

Chemical Probe Development

The compound's structural features suggest potential applications in developing chemical probes for studying specific biological targets or pathways. The fluorine substituent could serve as a tag for tracking distribution or metabolism in biological systems.

Future Research Directions

Exploration of Novel Derivatives

Future research might focus on developing novel derivatives of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride with enhanced target specificity or improved pharmacokinetic properties. Modifications could include:

  • Introduction of additional functional groups to the aromatic rings

  • Substitution of the amine with other nitrogen-containing groups

  • Exploration of alternative linkages between the aromatic rings

Investigation of Specific Biological Targets

Given the structural similarities to compounds with activity against bacterial virulence factors, future research could investigate the specific targets and mechanisms of action of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride in bacterial systems or other biological contexts.

Development of Analytical Methods

As research on this compound continues, the development of specific analytical methods for its detection and quantification in various matrices would facilitate its study in complex biological systems.

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